REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]([CH3:25])[C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16](=O)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[NH2:23])=[CH:11][CH:10]=1.O>C1COCC1>[NH2:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[CH2:16][NH:15][C:12]1[CH:13]=[CH:14][C:9]([N:8]([CH3:25])[CH3:7])=[CH:10][CH:11]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)NC(C1=C(C=CC=C1)N)=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise under ice-
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated finder
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
Purification of the residue
|
Type
|
CUSTOM
|
Details
|
by a silica gel column chromatography (hexane:ethyl acetate=1:1) and recrystallization from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CNC2=CC=C(C=C2)N(C)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |